

# 2-(3-Methyl-4-nitrophenyl)acetic acid basic properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-(3-Methyl-4-nitrophenyl)acetic acid

Cat. No.: B169445

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An In-Depth Technical Guide to **2-(3-Methyl-4-nitrophenyl)acetic acid**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This guide provides a comprehensive technical overview of **2-(3-Methyl-4-nitrophenyl)acetic acid**, a key chemical intermediate. It delves into the compound's fundamental physicochemical properties, outlines plausible synthetic methodologies, and explores its chemical reactivity with a focus on its utility in pharmaceutical and chemical research. Detailed protocols for characterization via modern spectroscopic techniques are presented to ensure identity and purity. Furthermore, this document discusses safety protocols and the compound's applications as a versatile building block in the synthesis of more complex molecular architectures, particularly within the drug development pipeline.

## Core Physicochemical Properties

**2-(3-Methyl-4-nitrophenyl)acetic acid** is a substituted phenylacetic acid derivative. The presence of the carboxylic acid, nitro group, and methyl group on the phenyl ring imparts a unique combination of reactivity and physical properties. A summary of its key identifiers and properties is provided below.

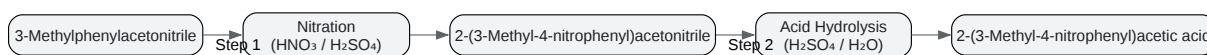
Property	Value	Source
CAS Number	143665-37-6	
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>4</sub>	
Molecular Weight	195.17 g/mol	[1]
Physical Form	Solid	
IUPAC Name	2-(3-methyl-4-nitrophenyl)acetic acid	N/A
SMILES String	CC1=C(C=C(C=C1)CC(=O)O)- -INVALID-LINK--[O-]	
InChI Key	NUYOXESWWGUDLP- UHFFFAOYSA-N	

## Synthesis and Manufacturing

The synthesis of **2-(3-Methyl-4-nitrophenyl)acetic acid** is not trivial due to the specific substitution pattern on the aromatic ring. Direct nitration of 2-(3-methylphenyl)acetic acid would likely lead to a mixture of isomers, as the activating, ortho-para directing methyl group and the deactivating, meta-directing acetic acid group are in conflict. A more controlled, multi-step approach is generally required to achieve the desired regioselectivity.

A plausible synthetic pathway, adapted from general methodologies for related compounds, is outlined below.[2] This approach involves the nitration of a suitable precursor followed by the introduction and subsequent hydrolysis of a nitrile group.

## Conceptual Synthesis Workflow



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Caption: A potential two-step synthesis of the target compound.

## Detailed Experimental Protocol (Hypothetical)

### Step 1: Nitration of 3-Methylphenylacetonitrile

- To a stirred solution of concentrated sulfuric acid, cooled to 0-5 °C in an ice-salt bath, add 3-methylphenylacetonitrile dropwise, ensuring the temperature does not exceed 10 °C.
- Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 molar ratio) and cool it separately.
- Add the cold nitrating mixture dropwise to the reaction flask over 1-2 hours, maintaining the internal temperature at 0-5 °C. The causality here is critical: slow, cold addition prevents over-nitration and dangerous exothermic runaway reactions.
- After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-3 hours to ensure the reaction goes to completion.
- Pour the reaction mixture slowly over crushed ice, which will cause the crude nitrated product to precipitate.
- Filter the resulting solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The primary product expected is 2-(3-methyl-4-nitrophenyl)acetonitrile.

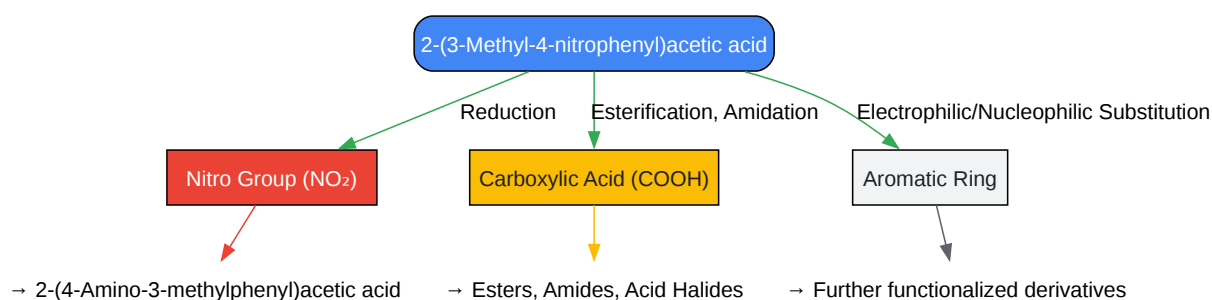
### Step 2: Hydrolysis of 2-(3-Methyl-4-nitrophenyl)acetonitrile

- Prepare a solution of aqueous sulfuric acid (e.g., 60-70% v/v). A strong acid is necessary to effectively hydrolyze the stable nitrile group to a carboxylic acid.<sup>[3]</sup>
- Add the crude 2-(3-Methyl-4-nitrophenyl)acetonitrile from the previous step to the acid solution.
- Heat the mixture to reflux (typically 100-120 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- After completion, cool the reaction mixture and dilute it with an equal volume of cold water.
- The product, **2-(3-Methyl-4-nitrophenyl)acetic acid**, should precipitate out of the acidic solution.

- Filter the solid, wash with ice-cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

## Chemical Reactivity and Derivatization

The molecule possesses three key sites for chemical modification, making it a versatile building block for drug discovery and fine chemical synthesis.



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Caption: Key reactive sites of the title compound.

- The Carboxylic Acid Group: This is the most straightforward functional group to modify. It can readily undergo esterification with alcohols under acidic conditions or be converted to an acid chloride (using thionyl chloride or oxalyl chloride) for subsequent reaction with amines to form amides. This is a cornerstone of medicinal chemistry for creating libraries of related compounds.
- The Nitro Group: The nitro group is a powerful electron-withdrawing group and a synthetic handle for introducing an amine. Catalytic hydrogenation (e.g., using  $H_2$ , Pd/C) or chemical reduction (e.g., using  $SnCl_2$ , Fe/HCl) will cleanly reduce the nitro group to an amine, yielding 2-(4-amino-3-methylphenyl)acetic acid. This resulting ortho-toluidine derivative is a valuable precursor for synthesizing heterocyclic compounds, which are prevalent in many pharmacologically active molecules.<sup>[4]</sup>

- The Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effect of the nitro and carboxylic acid groups. However, it may be susceptible to nucleophilic aromatic substitution under specific conditions, particularly at the positions activated by the nitro group.

## Spectroscopic and Analytical Characterization

To ensure the identity and purity of synthesized **2-(3-Methyl-4-nitrophenyl)acetic acid**, a combination of spectroscopic methods is essential. The expected data are summarized below.

Technique	Expected Observations
<sup>1</sup> H NMR	~12-13 ppm: Broad singlet, 1H (carboxylic acid proton). ~8.0 ppm: Singlet, 1H (aromatic proton ortho to nitro group). ~7.5 ppm: Doublet, 1H (aromatic proton ortho to acetic acid). ~7.3 ppm: Doublet, 1H (aromatic proton meta to nitro group). ~3.7 ppm: Singlet, 2H (methylene protons, -CH <sub>2</sub> -). ~2.4 ppm: Singlet, 3H (methyl protons, -CH <sub>3</sub> ).
<sup>13</sup> C NMR	~175 ppm: Carboxylic acid carbon (C=O). ~148-150 ppm: Aromatic carbon attached to NO <sub>2</sub> . ~130-140 ppm: Other aromatic carbons. ~40 ppm: Methylene carbon (-CH <sub>2</sub> -). ~20 ppm: Methyl carbon (-CH <sub>3</sub> ).
IR Spectroscopy	~2500-3300 cm <sup>-1</sup> : Broad O-H stretch (carboxylic acid). ~1700 cm <sup>-1</sup> : Strong C=O stretch (carboxylic acid). ~1520 & 1350 cm <sup>-1</sup> : Strong N-O asymmetric and symmetric stretches (nitro group). <sup>[5]</sup>
Mass Spec (ESI-)	m/z = 194.04 [M-H] <sup>-</sup> : Deprotonated molecular ion.

## Applications in Research and Development

The primary value of **2-(3-Methyl-4-nitrophenyl)acetic acid** lies in its role as a specialized chemical intermediate.<sup>[6]</sup>

- **Pharmaceutical Synthesis:** Its most significant application is as a precursor to 2-(4-amino-3-methylphenyl)acetic acid. This aniline derivative can be a core component in the synthesis of anti-inflammatory drugs, analgesics, and other therapeutic agents.<sup>[4]</sup> The substitution pattern is specific and allows for the construction of complex target molecules where this particular scaffold is required.
- **Fine Chemicals and Materials Science:** As a substituted nitroaromatic compound, it can be used in the synthesis of dyes and pigments, where the nitro and amino functionalities are crucial for chromophore development.<sup>[4]</sup>

## Safety and Handling

While a specific safety data sheet for this exact compound is available, general precautions for related nitrophenylacetic acids should be strictly followed.<sup>[7]</sup>

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.<sup>[8]</sup>
- **Storage:** Store in a tightly sealed container in a cool, dry place. It is classified as a combustible solid and should be kept away from strong oxidizing agents and strong bases.<sup>[8]</sup>
- **First Aid:** In case of eye or skin contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical assistance.<sup>[9][10]</sup>

## Conclusion

**2-(3-Methyl-4-nitrophenyl)acetic acid** is a valuable, albeit specialized, organic intermediate. Its utility is defined by the strategic placement of its three functional groups—carboxylic acid, methyl, and nitro—which allow for a range of selective chemical transformations. A firm

understanding of its synthesis, reactivity, and analytical profile is crucial for researchers and developers aiming to incorporate this scaffold into novel pharmaceuticals, dyes, or other high-value chemical products. The protocols and data presented in this guide serve as a foundational resource for its effective and safe utilization in a laboratory or process development setting.

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- To cite this document: BenchChem. [2-(3-Methyl-4-nitrophenyl)acetic acid basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b169445#2-3-methyl-4-nitrophenyl-acetic-acid-basic-properties]

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